Balanced Triple NK Receptor Binding Affinity
In radioligand binding assays using cloned human receptors, CS-003 exhibits high and balanced affinity for NK1, NK2, and NK3 receptors with Ki values of 2.3 nM, 0.54 nM, and 0.74 nM, respectively [1]. In contrast, the selective NK1 antagonist aprepitant shows a Ki of 0.019 nM for NK1 but >1,000-fold selectivity over NK2/NK3; the selective NK2 antagonist GR159897 displays a Ki of 0.32 nM for NK2 with Kis of 5,010 nM (NK1) and >1,000 nM (NK3); and the selective NK3 antagonist talnetant has a Ki of 1.4 nM for NK3 with Kis of 144 nM (NK1) and >100,000 nM (NK2) . The dual NK1/NK2 antagonist ZD6021 exhibits Kis of 0.12 nM (NK1) and 0.64 nM (NK2) but a significantly weaker Ki of 74 nM for NK3 [2]. CS-003 is unique in maintaining subnanomolar-to-low nanomolar affinity across all three receptors simultaneously.
| Evidence Dimension | Binding affinity (Ki) for human NK1, NK2, and NK3 receptors |
|---|---|
| Target Compound Data | NK1: 2.3 ± 0.52 nM; NK2: 0.54 ± 0.11 nM; NK3: 0.74 ± 0.17 nM |
| Comparator Or Baseline | Aprepitant (NK1 Ki 0.019 nM); GR159897 (NK2 Ki 0.32 nM, NK1 Ki 5,010 nM, NK3 Ki >1,000 nM); Talnetant (NK3 Ki 1.4 nM, NK1 Ki 144 nM, NK2 Ki >100,000 nM); ZD6021 (NK1 Ki 0.12 nM, NK2 Ki 0.64 nM, NK3 Ki 74 nM) |
| Quantified Difference | CS-003 maintains ≤2.3 nM affinity for all three receptors; comparators exhibit ≥70-fold selectivity gap for at least one receptor subtype |
| Conditions | Radioligand binding assays using cloned human NK1, NK2, and NK3 receptors expressed in CHO cells; [3H]-Substance P (NK1), [125I]-Neurokinin A (NK2), [3H]-Senktide (NK3) as radioligands |
Why This Matters
For researchers studying integrated tachykinin responses or evaluating triple-receptor blockade strategies, only CS-003 provides balanced occupancy of all three NK receptors at pharmacologically relevant concentrations.
- [1] Tsuchida H, et al. Novel triple neurokinin receptor antagonist CS-003 strongly inhibits neurokinin related responses. Eur J Pharmacol. 2008; 579(1-3): 303-309. PMID: 18353309. View Source
- [2] Rumsey WL, et al. Pharmacological characterization of ZD6021: a novel, orally active antagonist of the tachykinin receptors. J Pharmacol Exp Ther. 2001; 298(1): 307-315. PMID: 11408556. View Source
